molecular formula C6H13NO2S B010624 2-Amino-3-methyl-4-methylsulfanylbutanoic acid CAS No. 103129-21-1

2-Amino-3-methyl-4-methylsulfanylbutanoic acid

Cat. No. B010624
M. Wt: 163.24 g/mol
InChI Key: JNHATNWAMGXQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-methyl-4-methylsulfanylbutanoic acid, also known as methionine sulfoximine (MSO), is a non-proteinogenic amino acid that is commonly used in scientific research. It is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate to glutamine in the brain and other tissues. Due to its unique properties, MSO has been extensively studied in various research fields, including neuroscience, biochemistry, and pharmacology.

Mechanism Of Action

MSO exerts its inhibitory effect on glutamine synthetase by binding to the active site of the enzyme and blocking its catalytic activity. This leads to a decrease in the conversion of glutamate to glutamine, which in turn affects various metabolic pathways in the brain and other tissues.

Biochemical And Physiological Effects

MSO has been shown to have various biochemical and physiological effects in different experimental models. It has been reported to increase the levels of glutamate and other neurotransmitters in the brain, leading to excitotoxicity and neuronal damage. It has also been shown to affect the levels of various amino acids and metabolites in the brain, leading to alterations in energy metabolism and oxidative stress.

Advantages And Limitations For Lab Experiments

MSO is a potent and selective inhibitor of glutamine synthetase, making it a valuable tool for studying the role of this enzyme in different physiological and pathological conditions. However, its use in lab experiments is limited by its toxicity and potential side effects. MSO has been shown to induce seizures and other neurological symptoms in animals, and caution should be taken when using it in experimental models.

Future Directions

There are several future directions for research on MSO and its role in different physiological and pathological conditions. One area of interest is the development of new and more selective inhibitors of glutamine synthetase that can be used in clinical settings. Another area of interest is the study of the effects of MSO on different metabolic pathways and signaling pathways in the brain and other tissues. Finally, the development of new experimental models and techniques for studying the effects of MSO on brain function and behavior is an important direction for future research.

Synthesis Methods

MSO can be synthesized through a multistep process starting from L-2-Amino-3-methyl-4-methylsulfanylbutanoic acid. The first step involves the oxidation of 2-Amino-3-methyl-4-methylsulfanylbutanoic acid to 2-Amino-3-methyl-4-methylsulfanylbutanoic acid sulfoxide, which is then reduced to MSO using sodium borohydride. The final product is purified through recrystallization and chromatography.

Scientific Research Applications

MSO has been widely used in scientific research as a tool to study glutamine synthetase activity and its role in various physiological and pathological conditions. It has been shown to inhibit glutamine synthetase in the brain and other tissues, leading to a decrease in glutamine levels and an increase in glutamate levels. This effect has been implicated in various neurological disorders, including epilepsy, Alzheimer's disease, and Huntington's disease.

properties

IUPAC Name

2-amino-3-methyl-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHATNWAMGXQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methyl-4-methylsulfanylbutanoic acid

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